1,1-Cyclopentanedicarboxamide

Description

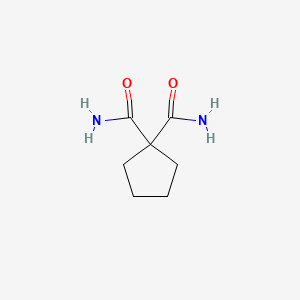

Structure

2D Structure

3D Structure

Properties

CAS No. |

480452-26-4 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

cyclopentane-1,1-dicarboxamide |

InChI |

InChI=1S/C7H12N2O2/c8-5(10)7(6(9)11)3-1-2-4-7/h1-4H2,(H2,8,10)(H2,9,11) |

InChI Key |

BYGAVIIEJSUUHA-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(C(=O)N)C(=O)N |

Canonical SMILES |

C1CCC(C1)(C(=O)N)C(=O)N |

Synonyms |

cyclopentane dicarboxamide |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies

Classical and Contemporary Approaches to Cyclopentanedicarboxamide Synthesis

The synthesis of 1,1-Cyclopentanedicarboxamide and its derivatives typically begins with appropriately substituted cyclopentane (B165970) precursors. evitachem.com The core challenge lies in the efficient and selective formation of the two amide bonds at a single carbon center.

Several synthetic pathways have been developed, each with distinct advantages and limitations. The most direct route involves the amidation of 1,1-cyclopentanedicarboxylic acid or its activated derivatives, such as acyl chlorides, with ammonia (B1221849) or a suitable amine. More complex derivatives, particularly those used as sodium channel blockers, have necessitated the development of specialized routes. evitachem.comlookchem.com

One-pot amide-coupling reactions have been employed for the rapid synthesis of diamido compounds, though this can result in a statistical mixture of products if two different amines are used. lookchem.com For instance, in the synthesis of related trans-1,2-diamide derivatives, this method yielded a 1:2:1 mixture of the two symmetrical diamides and the desired unsymmetrical product, which then required separation by reverse-phase HPLC. lookchem.com A more versatile, albeit longer, route for certain derivatives involves a Suzuki coupling reaction, which may require protecting groups on other functional moieties to proceed smoothly. lookchem.com Another innovative strategy involves a ring contraction of a cyclohexane (B81311) diazoketone, which reacts with an amine to form the corresponding cyclopentane acid amide. google.com

| Synthetic Route | Starting Materials | Key Steps | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Direct Amidation | 1,1-Cyclopentanedicarboxylic acid, Amines | Activation of carboxylic acid (e.g., to acyl chloride), followed by reaction with amine/ammonia. | Direct, straightforward for symmetrical amides. | Harsh conditions may be needed; less suitable for complex or sensitive substrates. | evitachem.com |

| One-Pot Statistical Coupling | Cyclopentane dicarboxylic acid, two different amines, coupling agents. | Simultaneous or sequential amide bond formation in a single reaction vessel. | Rapid access to libraries of compounds for screening. | Produces a statistical mixture of products requiring extensive purification. | lookchem.com |

| Suzuki Coupling Approach | Brominated aromatic sulfonamide, boronic acids. | Protection of reactive groups (e.g., sulfonamide), Suzuki coupling, deprotection, amide formation. | High versatility for creating complex aryl-substituted derivatives. | Multi-step process, requires protecting groups, potential for catalyst poisoning. | lookchem.com |

| Ring Contraction | Cyclohexane diazoketone, Amine (e.g., alanine (B10760859) ester). | Reaction of diazoketone with an amine to form the cyclopentane amide. | Provides an alternative approach to the cyclopentane core structure. | Availability of substituted cyclohexane precursors may be limited. | google.com |

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization is a critical step to enhance product yield and purity, minimizing the formation of side products. beilstein-journals.org This process typically involves the systematic evaluation of multiple parameters, including solvents, temperature, catalysts, and the stoichiometry of reactants. researchgate.net For example, while a reaction may proceed at room temperature, an increase to 150°C could significantly increase the yield, though potentially at the cost of generating more impurities. researchgate.net

The choice of catalyst and base is also crucial. Machine learning and Bayesian optimization models are increasingly being used to accelerate the process of identifying the optimal combination of conditions from a vast experimental space, often improving upon conventional methods. beilstein-journals.orgnsf.govnih.gov

| Parameter | Variable | Potential Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | Low (0°C) to High (180°C) | Affects reaction rate and selectivity. Higher temperatures can increase yield but may also promote side reactions. | researchgate.net |

| Solvent | Polar (e.g., DMF) vs. Nonpolar (e.g., Toluene) vs. Solvent-free | Influences reactant solubility and transition state stability. Solvent-free conditions can reduce waste and cost. | researchgate.net |

| Catalyst | Acid (e.g., H₂SO₄) vs. Base (e.g., K₂CO₃) vs. Metal (e.g., Palladium) | Lowers the activation energy, increasing the reaction rate and potentially controlling selectivity. | researchgate.netmdpi.com |

| Reactant Ratio | Equimolar vs. Excess | Using an excess of one reactant can drive the reaction to completion but may complicate purification. | researchgate.net |

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the synthesis of cyclopentanedicarboxamides, these principles can be applied in several ways. One key approach is the use of safer, more environmentally benign solvents, such as water or biomass-derived alternatives like ethyl levulinate. researchgate.netmdpi.com

Furthermore, employing catalytic processes is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and can often be recycled, reducing waste. mdpi.compnnl.gov Solvent-free reactions, where the reactants are heated together with a catalyst, represent an ideal green chemistry scenario by eliminating solvent waste entirely, a method that has been successfully applied in the synthesis of the related 1,2-cyclopentanedicarboxamide (B3058511). The use of biocatalysis, employing enzymes to carry out chemical transformations, offers a highly sustainable and selective alternative, often proceeding under mild conditions in aqueous media. mdpi.com

Stereoselective Synthesis of Cyclopentanedicarboxamide Isomers

While this compound itself is achiral, its derivatives can contain multiple stereocenters. The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer from a prochiral substrate. wikipedia.org

The synthesis of specific isomers of substituted cyclopentanes requires precise control over bond formation in three-dimensional space.

Diastereoselective synthesis aims to form one diastereomer preferentially over others. This is often achieved in cyclic systems where the existing ring structure and substituents direct the approach of incoming reagents. Methodologies like tandem Petasis 3-component/intramolecular Diels–Alder reactions or directed radical cyclizations have been used to create highly functionalized and stereochemically defined cyclopentane rings. rsc.orgnih.gov

Enantioselective synthesis focuses on producing one of two mirror-image isomers (enantiomers). This is a significant challenge that often requires the use of chiral catalysts or auxiliaries. bohrium.com For example, highly enantioselective cascade reactions have been developed to create complex spiro[cyclopentane-1,3'-oxindole] scaffolds containing five consecutive stereocenters. bohrium.com

Two primary strategies are employed to induce stereoselectivity in the synthesis of chiral molecules: the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This approach has been widely applied in asymmetric alkylations and aldol (B89426) reactions. researchgate.net Common auxiliaries derived from natural products include oxazolidinones (Evans auxiliaries) and camphorsultam (Oppolzer's sultam). wikipedia.orgresearchgate.net

Catalytic approaches utilize a small amount of a chiral catalyst to generate a chiral product without being consumed in the reaction. mdpi.com This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries. sigmaaldrich.com A variety of catalytic systems have been developed, including chiral Lewis acids, Brønsted acids, and transition-metal complexes. bohrium.comrsc.org For instance, a chiral N,N'-dioxide/Mg(II) complex has been used as a Lewis acid catalyst in cascade reactions, while chiral phosphoric acids have proven effective as Brønsted acid catalysts for asymmetric cyclizations. bohrium.comrsc.org

Industrial-Scale Synthesis Considerations for Cyclopentanedicarboxamide Precursors

The industrial-scale synthesis of this compound is highly dependent on the efficient and cost-effective production of its key precursors. The primary precursors are 1,1-cyclopentanedicarboxylic acid and its corresponding diesters, such as diethyl 1,1-cyclopentanedicarboxylate. The selection of a particular synthetic route on an industrial level is governed by factors including raw material cost, reaction yield, process safety, and environmental impact.

The synthesis of 1,1-cyclopentanedicarboxylic acid often begins with cyclopentanone (B42830). evitachem.com One common laboratory and industrial approach involves the reaction of cyclopentanone with cyanoacetic esters or similar reagents followed by hydrolysis. evitachem.com For instance, a multi-step process can start from the reaction of cyclopentanone with methyl cyanoacetate (B8463686) and cyanoacetamide, followed by hydrolysis of the resulting intermediate to yield 1,1-cyclopentanedicarboxylic acid. evitachem.com

Another significant precursor is diethyl 1,1-cyclopentanedicarboxylate. This diester can be synthesized through the direct esterification of 1,1-cyclopentanedicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai Alternatively, it can be prepared via the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a base like sodium ethoxide. patsnap.com

The scalability of these processes presents several challenges. For example, the management of byproducts, optimization of reaction times, and the cost of reagents are critical considerations. google.com The use of phase transfer catalysts has been explored to improve reaction rates and yields in related cycloalkane dicarboxylic acid syntheses, though their disposal can be problematic. google.com Innovations in process chemistry, such as the use of continuous flow reactors, could potentially enhance efficiency, although their application to these specific syntheses may not be extensively documented. smolecule.com

Below are data tables summarizing the synthetic methods for key precursors and the associated industrial-scale considerations.

Table 1: Synthetic Methodologies for Key Precursors

| Precursor Compound | Starting Materials | Reagents & Conditions | Key Intermediates | Reference(s) |

| 1,1-Cyclopentanedicarboxylic acid | Cyclopentanone, methyl cyanoacetate, cyanoacetamide | Basic catalyst (e.g., triethylamine), followed by strong acid hydrolysis at elevated temperatures (100°C to 160°C). | β,β-tetramethylene-α,α'-dicyanoglutarimide | evitachem.com |

| Diethyl 1,1-cyclopentanedicarboxylate | 1,1-Cyclopentanedicarboxylic acid, ethanol | Acid catalyst, condensation reaction. | - | ontosight.ai |

| Diethyl 1,1-cyclopentanedicarboxylate | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, alcohol solvent, followed by acidic hydrolysis and subsequent steps. | Diethyl cycloglutarate | patsnap.com |

| Dimethyl cyclopropane-1,1-dicarboxylate (Related Synthesis) | Dimethyl malonate, 1,2-dibromoethane | Finely divided potassium carbonate, dimethylformamide, 110° to 130° C. | - | google.com |

Table 2: Industrial-Scale Production and Optimization Considerations

| Consideration | Description | Relevance to Precursor Synthesis | Reference(s) |

| Raw Material Cost | The economic viability of the synthesis is heavily influenced by the cost of starting materials and reagents. | The high expense of certain reagents, such as brominated compounds, can limit the economic feasibility of specific routes. | google.com |

| Reaction Yield & Efficiency | Maximizing the conversion of reactants to the desired product is crucial for industrial production. | The choice of catalyst (e.g., finely divided potassium carbonate over commercial grade) can significantly improve yields. google.com The use of azeotropic distillation to remove water can accelerate the reaction. google.com | google.com |

| Process Scalability | Challenges associated with transitioning a synthesis from laboratory to large-scale production. | Reducing solvent quantities can improve space-time yields. google.com However, some routes have high equipment requirements, which can increase production costs and hinder industrial realization. patsnap.com | patsnap.comgoogle.com |

| Waste Management | The environmental impact and cost associated with the disposal of byproducts and waste streams. | Some synthetic routes produce significant amounts of byproducts like cyanide or large volumes of acidic and basic waste, which require careful and costly management. patsnap.com | patsnap.com |

| Reaction Time | The duration of the reaction cycle directly impacts throughput and production capacity. | Optimization of reaction temperature and catalyst can reduce reaction times from over 20 hours to 5-6 hours in related syntheses. google.com Some traditional methods require heating for 24-48 hours. patsnap.com | patsnap.comgoogle.com |

Chemical Reactions and Mechanistic Investigations of Cyclopentanedicarboxamide

Fundamental Reactivity Patterns of the 1,1-Cyclopentanedicarboxamide Moiety

Nucleophilic and Electrophilic Transformations

The this compound molecule possesses sites susceptible to both nucleophilic and electrophilic attack. Nucleophiles, which are electron-rich species, are attracted to electron-deficient centers. dalalinstitute.com In this compound, the carbonyl carbons of the amide groups are electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. youtube.com This makes them targets for nucleophilic attack.

Conversely, electrophiles, or electron-seeking species, will react with electron-rich sites. The lone pairs of electrons on the nitrogen and oxygen atoms of the amide groups can act as nucleophilic centers, although the delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity compared to an amine. wikipedia.org

Amide Functional Group Chemistry

The chemistry of the amide functional group is central to the reactivity of this compound. wikipedia.orgwikipedia.org Amides can undergo a variety of reactions, including hydrolysis, reduction, and rearrangement. dalalinstitute.comevitachem.com

Hydrolysis: In the presence of acid or base, the amide bonds can be hydrolyzed to yield the corresponding dicarboxylic acid (1,1-cyclopentanedicarboxylic acid) and ammonia (B1221849). This reaction is a classic example of nucleophilic acyl substitution. wikipedia.org

Reduction: The amide groups can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound to 1,1-bis(aminomethyl)cyclopentane.

Dehydration: Treatment with a dehydrating agent can convert the primary amide groups into nitriles, yielding 1,1-dicyanocyclopentane.

The amide linkage is known for its stability, which is a key feature in the structure of proteins. libretexts.org This stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond partial double bond character. wikipedia.org

Derivatization Strategies for this compound Scaffolds

The this compound structure can be chemically modified to create a diverse range of derivatives with potentially new properties. These modifications can be targeted at the amide nitrogen atoms or the cyclopentane (B165970) ring itself.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are common strategies for functionalizing the amide groups. rsc.orgnih.gov

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom of the amide. Electrochemical methods have been developed for the N-alkylation of related compounds, offering mild reaction conditions. rsc.org

N-Acylation: This reaction attaches an acyl group to the amide nitrogen. N-acylation is a fundamental reaction in organic synthesis and can be achieved using various acylating agents. nih.govgenesilico.pl For instance, the use of benzotriazole (B28993) chemistry provides an efficient method for the N-acylation of amines in water. nih.gov

These derivatization reactions can significantly alter the molecule's physical and chemical properties, such as solubility, polarity, and biological activity. For example, N-methylation has been shown to reduce the clearance rate of certain drug candidates in pharmacokinetic studies. lookchem.comnih.gov

Modifications of the Cyclopentane Ring System

The cyclopentane ring provides a rigid scaffold that can also be chemically modified. fiveable.me The introduction of substituents or changes in the degree of unsaturation can have a significant impact on the molecule's properties. fiveable.me

Strategies for modifying the cyclopentane ring could include:

Halogenation: Introducing halogen atoms onto the ring through radical substitution or other methods.

Introduction of Unsaturation: Creating double bonds within the ring via elimination reactions.

Ring-Opening Reactions: Under specific conditions, the cyclopentane ring could be cleaved to form linear dicarboxylic acid derivatives.

The specific methods for these transformations would need to be carefully chosen to be compatible with the existing amide functional groups.

Elucidation of Reaction Mechanisms in this compound Chemistry

Understanding the step-by-step process of how chemical reactions occur, known as the reaction mechanism, is crucial for controlling and optimizing synthetic routes. libretexts.org The elucidation of reaction mechanisms often involves a combination of experimental studies and theoretical calculations. monash.edu

The study of reaction mechanisms can involve various analytical techniques, such as spectroscopy (NMR, IR) to identify products and intermediates, and kinetic studies to determine rate laws. monash.edu For example, the rate law of a reaction can provide insights into which molecules are involved in the rate-determining step. libretexts.org

Kinetic Studies of Reaction Pathways

No kinetic studies detailing the reaction pathways of this compound were found in the reviewed scientific literature.

Identification of Reaction Intermediates

There is no available research that identifies specific reaction intermediates formed during chemical transformations of this compound.

Mechanistic Probes and Trapping Experiments

No publications were identified that describe the use of mechanistic probes or trapping experiments to elucidate the reaction mechanisms of this compound.

Structural Elucidation and Conformational Analysis of Cyclopentanedicarboxamide

Spectroscopic Characterization Techniques for Cyclopentanedicarboxamide Structures

Spectroscopy offers a powerful lens through which to view the molecular world, providing information on connectivity, functional groups, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the solution-state structure and dynamics of molecules. nih.gov For 1,1-Cyclopentanedicarboxamide, NMR studies can reveal the conformational preferences of the cyclopentane (B165970) ring and the orientation of the carboxamide groups. The signals in an NMR spectrum, characterized by their chemical shifts, coupling constants, and intensities, provide a wealth of structural information. copernicus.org

The dynamic nature of molecules in solution often leads to an averaged NMR spectrum, where the observed chemical shifts and coupling constants are a weighted average of the different conformations present. auremn.org.br In cases of slow exchange between conformations on the NMR timescale, distinct sets of signals for each conformer may be observed. copernicus.org Conversely, fast exchange results in a single set of averaged signals. copernicus.org By analyzing these parameters, often with the aid of computational modeling, the relative populations of different conformers and the energy barriers between them can be determined. rsc.org For instance, the chemical shifts of protons attached to carbons near the amide groups are sensitive to the orientation of these groups. researchgate.net

Table 1: Representative NMR Data for Conformational Analysis

| Parameter | Typical Information Provided | Relevance to this compound |

|---|---|---|

| ¹H Chemical Shifts | Electronic environment of protons | Reveals the orientation of amide groups and puckering of the cyclopentane ring. |

| ¹³C Chemical Shifts | Carbon skeleton and functional groups | Confirms the connectivity and identifies the carbon environments within the molecule. mdpi.com |

| J-Couplings (¹H-¹H) | Dihedral angles between adjacent protons | Provides quantitative data on the puckering of the cyclopentane ring. |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. edinst.com These methods probe the vibrational energy levels of molecules, which are unique to their structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. edinst.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. edinst.com In this compound, characteristic IR absorption bands would be expected for the N-H stretching vibrations of the primary amide groups, typically in the range of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band, usually between 1700 and 1630 cm⁻¹. su.se The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands corresponding to various bending and stretching vibrations that are characteristic of the entire molecular structure. su.se

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light, with a small fraction of the scattered light being shifted in frequency due to interaction with the molecule's vibrations. edinst.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR may be strong in the Raman spectrum, and vice versa. mt.com For this compound, the symmetric vibrations of the cyclopentane ring and the C-C skeletal modes are often more prominent in the Raman spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the amide functional groups and providing a unique fingerprint for its identification. americanpharmaceuticalreview.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 | IR, Raman |

| Amide (C=O) | Stretching | 1700 - 1630 | IR (strong), Raman (weaker) |

| Alkane (C-H) | Stretching | 3000 - 2850 | IR, Raman |

X-ray Crystallography of Cyclopentanedicarboxamide and its Derivatives

While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray crystallography offers a definitive picture of the molecule's arrangement in the solid state. libretexts.org

X-ray crystallography is a technique that uses the diffraction of X-rays by a single crystal to determine the precise arrangement of atoms within the crystal lattice. libretexts.org This method yields a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. proteopedia.org For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, defining the exact conformation of the cyclopentane ring and the geometry of the carboxamide groups in the solid state. ncl.ac.ukwordpress.com This provides an unambiguous depiction of the molecule's solid-state structure. lmu.edu.nguni-siegen.de

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by intermolecular interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. researchgate.netrsc.org For this compound, the primary amide groups are capable of forming strong hydrogen bonds, with the amide protons acting as hydrogen bond donors and the carbonyl oxygens acting as acceptors. These hydrogen bonds are expected to play a dominant role in directing the crystal packing, often leading to the formation of well-defined supramolecular structures like chains or sheets. scirp.org The analysis of these interactions is crucial for understanding the physical properties of the solid material. mdpi.com

Advanced Structural Analysis Methods

In addition to experimental techniques, computational methods are increasingly used to complement and interpret structural data. akselos.comicheme.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of different conformers of this compound. whiterose.ac.uk These calculations can help to rationalize the conformational preferences observed by NMR and provide a theoretical framework for understanding the molecule's structure. mdpi.com Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and dynamic behavior. copernicus.org These advanced methods, when used in conjunction with experimental data, provide a comprehensive and detailed understanding of the structural and conformational properties of this compound.

Electron Diffraction and Microscopy Studies

Electron diffraction is a powerful technique for determining the molecular structure of gaseous substances. In a typical gas-phase electron diffraction (GED) experiment, a beam of high-energy electrons is directed at a jet of the gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern from which the internuclear distances and bond angles can be derived. This method provides information about the equilibrium geometry of the molecule in the gas phase, free from the packing forces present in the crystalline state.

For this compound, electron diffraction studies would be instrumental in characterizing the puckering of the cyclopentane ring and the orientation of the two carboxamide substituents. The five-membered ring of cyclopentane is not planar and exists in a continuous state of dynamic motion between two main conformations: the envelope and the half-chair. The presence of two geminal carboxamide groups at the C1 position is expected to influence the conformational preference of the ring.

Table 1: Hypothetical Electron Diffraction Data for this compound (Gas Phase)

| Parameter | Value (Å or °) | Description |

| r(C-C) | 1.54 ± 0.01 | Average carbon-carbon bond length in the cyclopentane ring. |

| r(C-N) | 1.33 ± 0.01 | Carbon-nitrogen bond length in the amide groups. |

| r(C=O) | 1.23 ± 0.01 | Carbon-oxygen double bond length in the amide groups. |

| ∠(C-C-C) | 104 ± 2 | Average internal angle of the cyclopentane ring. |

| Dihedral Angle (φ) | Variable | Describes the degree of puckering in the cyclopentane ring. |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from a gas-phase electron diffraction study. No published experimental electron diffraction data for this compound could be located.

Electron microscopy, particularly techniques like microcrystal electron diffraction (MicroED), could potentially be used to determine the structure of this compound from nanocrystals. This method is advantageous when only very small crystals are available, which can be a limitation for conventional X-ray crystallography.

Neutron Diffraction for Hydrogen Atom Localization

Neutron diffraction is an exceptionally powerful tool for precisely locating hydrogen atoms in a crystal structure. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms like hydrogen, which have a small number of electrons and are therefore difficult to locate accurately with X-ray diffraction.

In the context of this compound, neutron diffraction would be invaluable for determining the exact positions of the hydrogen atoms in the amide (-CONH₂) groups and on the cyclopentane ring. The orientation of the N-H bonds is critical for understanding the hydrogen bonding networks that stabilize the crystal structure. The precise localization of the ring hydrogens would provide a more detailed picture of the ring's conformation.

A combined X-ray and neutron diffraction study would provide the most comprehensive understanding of the solid-state structure of this compound, with X-ray data defining the positions of the heavier atoms (carbon, nitrogen, oxygen) and neutron data accurately placing the hydrogen atoms.

Table 2: Expected Insights from Neutron Diffraction of this compound

| Feature | Information Gained | Significance |

| N-H Bond Lengths | Precise determination of the distances between nitrogen and hydrogen atoms in the amide groups. | Essential for accurate modeling of hydrogen bonds. |

| H-N-H Bond Angles | Accurate measurement of the bond angles within the amino groups. | Provides details on the geometry of the functional groups. |

| Torsional Angles of Amide Groups | Defines the orientation of the amide groups relative to the cyclopentane ring. | Crucial for understanding intermolecular interactions. |

| Cyclopentane Ring Hydrogen Positions | Precise localization of axial and equatorial-like hydrogen atoms. | Confirms the puckering conformation of the ring in the solid state. |

Note: This table outlines the expected information that could be obtained from a neutron diffraction study. As of the current date, no specific neutron diffraction studies on this compound have been found in the public domain.

The lack of published experimental data from electron and neutron diffraction for this compound highlights a gap in the comprehensive structural characterization of this molecule and suggests an area for future research.

Theoretical and Computational Chemistry of Cyclopentanedicarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation with various approximations, are fundamental to understanding the electronic properties of molecules. scienceopen.com These calculations can elucidate electron distribution, orbital energies, and other parameters that govern a molecule's stability and reactivity. researchgate.netmdpi.comornl.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that determines the electronic properties of a molecule based on its electron density. nih.govyoutube.com This approach is particularly valuable for exploring the conformational landscape of flexible molecules like 1,1-Cyclopentanedicarboxamide.

Conformational analysis of this compound using DFT can identify the various spatial arrangements of its atoms (conformers) and their relative energies. The cyclopentane (B165970) ring can adopt different puckered conformations, such as envelope and twist forms, while the carboxamide groups can rotate around the C-C single bonds. DFT calculations can map out the potential energy surface, revealing the most stable conformers and the energy barriers between them. mdpi.com

Studies on similar cyclic diamides have shown that intramolecular hydrogen bonding between the amide groups can significantly influence the conformational preferences. By calculating the energies of different conformers, researchers can predict the most likely shapes the molecule will adopt in different environments. This information is crucial for understanding how the molecule interacts with other molecules, such as biological receptors. academie-sciences.fr

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 2.5 |

| C | -60° | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical model. montana.edu These methods are computationally more intensive than DFT but can provide highly accurate results for molecular energies and the geometries of transition states. researchgate.netwayne.edu

For this compound, ab initio calculations can be used to precisely determine the activation energies for various chemical reactions, such as its synthesis or degradation. By mapping the reaction pathway and identifying the transition state structure, researchers can gain insight into the reaction mechanism. researchgate.net For instance, the energy barrier for the cyclization reaction to form the cyclopentane ring can be calculated, providing valuable information for optimizing synthetic procedures. nih.gov

Furthermore, ab initio methods can accurately predict various molecular properties, including ionization potential and electron affinity, which are key indicators of a molecule's reactivity. researchgate.net

Table 2: Predicted Energetic Properties of this compound from Ab Initio Calculations

| Property | Calculated Value |

| Ionization Potential | ~9.5 eV |

| Electron Affinity | ~ -1.2 eV |

| Heat of Formation | Value requires specific calculation |

Note: The values presented are estimates based on similar molecules and would need to be confirmed by specific ab initio calculations for this compound.

Molecular Dynamics Simulations of Cyclopentanedicarboxamide Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's laws of motion for each atom over time. ua.ac.benih.gov This technique allows for the exploration of conformational changes and intermolecular interactions in a simulated environment that can mimic real-world conditions. mdpi.comencyclopedia.pub

MD simulations are particularly well-suited for studying the conformational dynamics of this compound in different phases. nih.gov In solution, the solvent molecules explicitly interact with the solute, influencing its conformational preferences. MD simulations can reveal how the cyclopentane ring puckers and how the carboxamide groups rotate in the presence of water or other solvents.

These simulations can track the transitions between different conformational states over time, providing a detailed picture of the molecule's flexibility. This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or to cross a biological membrane. nih.gov

MD simulations can also be used to investigate the interactions of this compound with other molecules, such as proteins or nucleic acids. acsmedchem.orgvdoc.pubresearchgate.net By placing the molecule in a simulation box with a target biomolecule, researchers can observe how they interact and form complexes. mdpi.com

These simulations can identify the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. This information is invaluable for drug design, as it can help to predict the binding affinity of the molecule to its target and to identify potential modifications that could enhance this interaction. epdf.pubresearchgate.net

Computational Predictions in Cyclopentanedicarboxamide Chemistry

Computational chemistry offers a wide range of predictive tools that can accelerate the discovery and development of new compounds. ijritcc.orgresearchgate.net For this compound and its derivatives, these methods can be used to predict a variety of properties and to guide experimental work. rsc.org

Computational tools can predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. nih.govfrontiersin.org They can also be used to predict physicochemical properties like solubility and lipophilicity, which are important for understanding the molecule's behavior in biological systems.

Furthermore, computational models can be developed to predict the biological activity of this compound derivatives. By building quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of a series of compounds with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ijritcc.org

Prediction of Spectroscopic Properties

Information unavailable. A detailed analysis in this section would typically involve reporting spectroscopic data (such as ¹H and ¹³C NMR chemical shifts, and infrared vibrational frequencies) predicted through quantum chemical calculations. These calculations, often using methods like DFT with specific basis sets, provide theoretical spectra that can aid in the structural elucidation and characterization of the compound. Without published studies, no such data can be presented.

Computational Modeling of Molecular Interactions

Information unavailable. This subsection would focus on computational models that describe the non-covalent interactions of this compound, such as intermolecular hydrogen bonding. Techniques like molecular dynamics simulations or quantum theory of atoms in molecules (QTAIM) analysis would be used to explore the geometry, energy, and nature of these interactions, which are crucial for understanding the compound's behavior in various chemical and biological environments. The lack of specific research on this molecule prevents any detailed discussion or data presentation.

Coordination Chemistry of Cyclopentanedicarboxamide Ligands

Design and Synthesis of Cyclopentanedicarboxamide-Based Ligands

The synthesis of 1,1-Cyclopentanedicarboxamide itself typically proceeds from its corresponding dicarboxylic acid precursor, 1,1-cyclopentanedicarboxylic acid. This precursor can be synthesized from diethyl malonate. The conversion to the dicarboxamide is generally achieved by first activating the carboxylic acid groups, for instance, by converting them to acyl chlorides or esters, followed by a reaction with ammonia (B1221849).

Multidentate Ligand Architectures

While there is no specific information on multidentate ligands derived from this compound, in principle, the amide nitrogens could be functionalized with additional donor groups to increase the denticity of the ligand. For example, alkylation or arylation of the amide nitrogen atoms with substituents containing pyridyl, imidazolyl, or other coordinating moieties could transform the parent dicarboxamide into a more complex ligand capable of forming stable chelate rings with a metal center. The geminal arrangement of the carboxamide groups on the cyclopentane (B165970) ring could enforce a specific pre-organization of these donor arms, potentially influencing the coordination geometry of the resulting metal complexes.

Steric and Electronic Tuning of Ligand Properties

The properties of hypothetical ligands based on this compound could be tuned through synthetic modifications.

Steric Tuning: The introduction of bulky substituents on the cyclopentane ring or on the amide nitrogen atoms would create steric hindrance around the metal coordination site. This can influence the coordination number of the metal ion, favor specific geometries, and affect the stability and reactivity of the resulting complexes.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. For instance, substituents on the cyclopentane backbone or on N-aryl groups could alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center.

Formation and Characterization of Metal Complexes with Cyclopentanedicarboxamide Ligands

There is no available literature on the synthesis and characterization of metal complexes specifically with this compound.

Synthesis Routes for Diverse Metal Complexes

Hypothetically, metal complexes of this compound could be synthesized through several standard methods:

Direct reaction: Combining a solution of the ligand with a solution of a metal salt in a suitable solvent.

In-situ synthesis: Generating the ligand in the presence of the metal ion.

Transmetallation: Reacting a pre-formed complex with a different metal ion.

The choice of solvent, temperature, and stoichiometry would be critical in isolating the desired products.

Structural Analysis of Coordination Compounds (e.g., coordination geometry, bond lengths)

Without experimental data, any description of the structural analysis of metal complexes with this compound is purely conjectural. If such complexes were synthesized and crystallized, their structures would be determined by single-crystal X-ray diffraction. This technique would provide precise information on:

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: The distances between the metal and donor atoms and the angles between the bonds, which would give insight into the nature and strength of the coordination bonds.

Conformation of the Ligand: The puckering of the cyclopentane ring and the orientation of the carboxamide groups upon coordination.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from such an analysis for a generic metal complex, [M(this compound)n]x+.

| Metal (M) | Coordination Number | Geometry | M-O Bond Length (Å) | M-N Bond Length (Å) |

| Hypothetical M(II) | 4 | Tetrahedral | 2.0 - 2.2 | - |

| Hypothetical M(II) | 6 | Octahedral | 2.1 - 2.3 | - |

| Hypothetical M(III) | 6 | Octahedral | 1.9 - 2.1 | - |

Note: This table is purely illustrative and not based on experimental data.

Advanced Research in Cyclopentanedicarboxamide Coordination Chemistry

Currently, there appears to be no advanced research specifically focused on the coordination chemistry of this compound. The field is open for exploration, and future research could involve:

The synthesis and characterization of a range of metal complexes with this ligand.

The investigation of the catalytic activity of these complexes in various organic transformations.

The study of their magnetic or photophysical properties.

The development of modified this compound ligands with enhanced coordination capabilities.

Such studies would be necessary to establish the role and potential applications of this compound in coordination chemistry.

Redox Behavior of Metal-Cyclopentanedicarboxamide Complexes

The redox activity of transition metal complexes is a critical aspect of their chemistry, with applications ranging from catalysis to materials science. For complexes of this compound, the electrochemical behavior is expected to be influenced by the nature of the metal center and the coordination environment established by the ligand. The amide functionalities of the ligand are not typically considered redox-active themselves; therefore, the observed redox processes are anticipated to be metal-centered.

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of such complexes. In a hypothetical CV experiment, a metal complex of this compound would likely exhibit one or more redox couples, corresponding to changes in the oxidation state of the central metal ion (e.g., M(II)/M(I) or M(III)/M(II)). The reversibility of these processes provides insight into the stability of the different oxidation states of the complex.

The cyclopentane backbone of the ligand, being a saturated hydrocarbon ring, is not expected to participate directly in electron transfer processes. However, its steric bulk can influence the geometry of the metal complex, which in turn affects the redox potentials. The geminal arrangement of the amide groups may lead to the formation of chelate rings with the metal ion, enhancing the stability of the complex.

To illustrate the expected redox behavior, the following interactive data table presents hypothetical cyclic voltammetry data for a series of divalent first-row transition metal complexes with this compound. These values are based on trends observed for related dicarboxamide and diamide (B1670390) complexes.

Interactive Data Table: Hypothetical Redox Potentials of M(II)-1,1-Cyclopentanedicarboxamide Complexes

| Metal Ion (M) | Redox Couple | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | E½ (V) vs. Ag/AgCl | Reversibility |

| Co(II) | Co(II)/Co(I) | -1.10 | -1.01 | 90 | -1.06 | Quasi-reversible |

| Ni(II) | Ni(II)/Ni(I) | -1.35 | -1.26 | 90 | -1.31 | Quasi-reversible |

| Cu(II) | Cu(II)/Cu(I) | -0.50 | -0.42 | 80 | -0.46 | Quasi-reversible |

| Zn(II) | Zn(II)/Zn(0) | -1.50 | - | - | - | Irreversible |

Note: This data is illustrative and intended to represent the expected trends in the absence of direct experimental results for this compound complexes.

Supramolecular Chemistry and Crystal Engineering Applications of Cyclopentanedicarboxamide

Crystal Engineering of Cyclopentanedicarboxamide-Containing Solids

Cocrystallization Strategies and Crystal Polymorphism

Cocrystallization is a technique used to create multi-component crystals, known as cocrystals, which consist of two or more different molecules held together by non-covalent interactions in a specific stoichiometric ratio within the same crystal lattice. This strategy is widely employed to modify the physicochemical properties of solid materials, such as solubility, stability, and melting point, without altering the chemical structure of the individual components.

Crystal polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. acsmedchem.org Different polymorphs of the same compound can exhibit varied physical and chemical properties due to the differences in their crystal lattice arrangements. rsc.orgnih.gov The control of polymorphism is critical in many industries, as an unintended polymorphic transformation can significantly impact a product's performance and stability. nih.gov

A comprehensive search of scientific literature did not yield specific studies detailing cocrystallization strategies or investigations into the crystal polymorphism of 1,1-Cyclopentanedicarboxamide. General approaches to cocrystal formation include techniques such as neat grinding, liquid-assisted grinding, solvent evaporation, and sonocrystallization. jrespharm.com The selection of a suitable coformer is a critical step in cocrystal design and is often guided by principles of supramolecular chemistry, such as hydrogen bonding rules and molecular complementarity. dovepress.com

Table 1: General Cocrystallization Methods

| Method | Description |

| Neat Grinding | The solid reactants are ground together without the addition of any solvent. |

| Liquid-Assisted Grinding | A small amount of solvent is added to the solid reactants during grinding to facilitate the reaction. |

| Solvent Evaporation | The components are dissolved in a common solvent, which is then slowly evaporated to induce cocrystallization. |

| Sonocrystallization | Ultrasound is used to induce nucleation and crystallization from a solution of the components. |

| Solution Cocrystallization | Cocrystals are formed by crystallizing the components from a solution in which they are both soluble. nih.gov |

Role in Organic Synthesis and Material Precursors

Cyclopentanedicarboxamide as a Key Synthetic Intermediate

Insufficient publicly available data to provide a detailed summary.

Precursor for Advanced Organic Molecules and Building Blocks

No specific examples found in publicly available research.

Role in Multi-Step Synthesis Pathways

No specific examples found in publicly available research.

Applications of Cyclopentanedicarboxamide in Materials Science (General Chemical Utility)

Insufficient publicly available data to provide a detailed summary.

Polymer Precursors and Monomer Development

No specific examples found in publicly available research.

Advanced Materials Synthesis and Characterization

No specific examples found in publicly available research.

Future Research Directions and Unexplored Avenues in 1,1 Cyclopentanedicarboxamide Chemistry

Methodological Advancements in Characterization and Synthesis

The exploration of 1,1-cyclopentanedicarboxamide's potential is fundamentally linked to the development of robust and efficient methods for its synthesis and detailed characterization.

Advanced Characterization Techniques:

A thorough understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of this compound is crucial. While standard spectroscopic techniques like NMR and IR spectroscopy provide basic structural information, more advanced methods could offer deeper insights.

Cyclic Ion Mobility-Mass Spectrometry (cIM-MS): This technique can be employed to separate and characterize different conformers of this compound and its derivatives in the gas phase. waters.com By providing information on the collisional cross-section, cIM-MS can help elucidate the compound's three-dimensional shape and how it might interact with biological targets.

Advanced Microscopy Techniques: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize the supramolecular assembly of this compound on surfaces, offering insights into its potential for creating novel materials. uclouvain.be

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound is paramount to definitively establish its solid-state conformation and hydrogen-bonding networks, which are critical for understanding its physical properties and for rational drug design. researchgate.netpreprints.org

Novel Synthetic Strategies:

The synthesis of geminal dicarboxamides like this compound can be challenging. Future research should focus on developing more efficient and stereoselective synthetic routes.

Biocatalytic Desymmetrization: Enzymatic methods, which have been successfully applied to the desymmetrization of prochiral dicarboxamides, could be explored for the enantioselective synthesis of chiral derivatives of this compound. acs.org This approach offers the potential for high enantioselectivity under mild reaction conditions.

Palladium-Catalyzed Carbonylation: Modern palladium-catalyzed reactions, such as the aminocarbonylation of suitable precursors, could provide a direct and versatile route to this compound and its analogues. researchgate.net This methodology has shown broad applicability in the synthesis of various amides.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, potentially improving yields and purity while also allowing for safer handling of reactive intermediates. This could be particularly advantageous for scaling up the synthesis of this compound.

Table 1: Potential Advanced Methodologies for this compound Research

| Methodology | Application Area | Potential Insights |

|---|---|---|

| Cyclic Ion Mobility-MS | Characterization | Separation of conformers, 3D structural information. |

| X-ray Crystallography | Characterization | Definitive solid-state structure, hydrogen bonding patterns. researchgate.netpreprints.org |

| Biocatalytic Synthesis | Synthesis | Enantioselective production of chiral derivatives. acs.org |

| Palladium-Catalyzed Reactions | Synthesis | Efficient and versatile formation of the dicarboxamide moiety. researchgate.net |

| Flow Chemistry | Synthesis | Improved reaction control, scalability, and safety. |

Novel Chemical Transformations and Reaction Discovery

Beyond its synthesis, the reactivity of this compound is a fertile ground for discovery. The two amide functionalities in close proximity on a constrained cyclic scaffold could lead to unique chemical behavior.

Intramolecular Cyclization Reactions: Under specific conditions, the two amide groups could undergo intramolecular cyclization to form novel heterocyclic systems. The nature of the substituents on the amide nitrogens would likely play a crucial role in directing the outcome of such reactions.

Reductive Functionalization: The selective reduction of one or both amide groups could lead to the corresponding amines or amino alcohols, which are valuable building blocks in organic synthesis. Recent advancements in the chemoselective reduction of amides could be applied here.

Ring-Opening Reactions: Investigating the conditions for the cleavage of the cyclopentane (B165970) ring could provide access to novel acyclic diamide (B1670390) structures with potential applications in polymer chemistry.

C-H Functionalization: The direct functionalization of the C-H bonds of the cyclopentane ring, a rapidly advancing area of research, could be used to introduce additional substituents and create a diverse library of this compound derivatives for screening in various applications.

Emerging Applications in Chemical Research and Development

While no specific applications for this compound have been established, the structural features of the molecule and the known activities of related compounds suggest several promising areas for future investigation.

Medicinal Chemistry:

The most immediate and promising area of application for this compound and its derivatives is in medicinal chemistry.

Ion Channel Modulators: Derivatives of the isomeric 1,2-cyclopentanedicarboxamide (B3058511) have been investigated as voltage-gated sodium channel blockers for the potential treatment of chronic pain. nih.gov It is plausible that this compound derivatives could also exhibit interesting activity at ion channels.

Enzyme Inhibitors: The rigid scaffold of this compound could serve as a template for the design of enzyme inhibitors. The two amide groups can be functionalized to interact with specific residues in an enzyme's active site. For instance, dicarboxamide-based compounds have been explored as inhibitors for enzymes like the epidermal growth factor receptor (EGFR) kinase. nih.gov

Supramolecular and Materials Chemistry:

The ability of the dicarboxamide motif to form predictable hydrogen-bonding networks makes it an attractive building block for supramolecular chemistry and the design of novel materials.

Gels and Polymers: this compound could potentially act as a gelling agent for various solvents through the formation of an extended hydrogen-bonded network. Furthermore, it could be incorporated as a monomer into polyamides, potentially imparting unique thermal and mechanical properties to the resulting polymers due to its rigid cyclic structure.

Coordination Chemistry: The amide oxygen atoms can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or separation. researchgate.net

Table 2: Potential Future Applications of this compound Derivatives

| Application Area | Potential Role of the Compound | Rationale Based on Related Compounds |

|---|---|---|

| Medicinal Chemistry | Ion Channel Blocker | Isomeric 1,2-cyclopentanedicarboxamides show activity. nih.gov |

| Medicinal Chemistry | Enzyme Inhibitor Scaffold | Dicarboxamides have been used as EGFR kinase inhibitors. nih.gov |

| Materials Science | Gelator / Polymer Monomer | Amide groups can form extensive hydrogen-bonding networks. |

| Supramolecular Chemistry | Ligand for Metal Complexes | Amide oxygens can coordinate with metal ions. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1,1-Cyclopentanedicarboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopentane ring functionalization followed by carboxamide formation. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Amide coupling agents (e.g., HATU, EDCI) improve yield and reduce side products .

- Temperature control : Reactions often require precise thermal gradients (e.g., 0–5°C for sensitive intermediates) .

Experimental optimization should employ factorial design to assess interactions between variables.

Table 1 : Example Reaction Parameters for Carboxamide Formation

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | HATU | DMF | 25 | 75–85 |

| 2 | EDCI | DCM | 0–5 | 60–70 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR confirm cyclopentane backbone and carboxamide functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for biological assays) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Always cross-reference data with computational predictions (e.g., ChemDraw simulations) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : Stability depends on:

- Storage conditions : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis .

- pH sensitivity : Avoid aqueous solutions with pH < 5 or > 9, as carboxamide bonds may degrade .

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

Q. What safety protocols are recommended for laboratory handling of this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps .

- Use DFT calculations (e.g., Gaussian software) to model transition states and electron density maps .

- Compare reaction pathways with analogous cyclohexane derivatives to assess ring strain effects .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Replicate experiments using identical conditions (solvent purity, catalyst batch) .

- Analyze impurities via LC-MS to identify side reactions (e.g., oxidation byproducts) .

- Publish detailed supplementary materials, including raw chromatograms and spectra, to enhance reproducibility .

Q. How can this compound be used to probe enzyme inhibition mechanisms?

- Methodological Answer :

- Conduct competitive inhibition assays (e.g., IC₅₀ determination) with target enzymes (e.g., proteases) .

- Use X-ray crystallography or cryo-EM to resolve binding modes and active-site interactions .

- Compare inhibition kinetics with carboxamide-modified analogs to map structure-activity relationships (SAR) .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (LogP) .

- QSAR models : Train models using datasets of cyclopentane derivatives from PubChem or NIST databases .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodological Answer :

- Use PICOT framework: Define P opulation (e.g., cell lines), I ntervention (dose range), C omparator (positive/negative controls), O utcome (e.g., IC₅₀), and T imeframe (e.g., 24–72 hr assays) .

- Validate findings with orthogonal assays (e.g., fluorescence-based and radiometric assays) .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., halogenation, methyl groups) and compare:

- Thermal stability via differential scanning calorimetry (DSC) .

- Bioactivity in high-throughput screening (HTS) platforms .

- Publish datasets in open-access repositories (e.g., Zenodo) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.